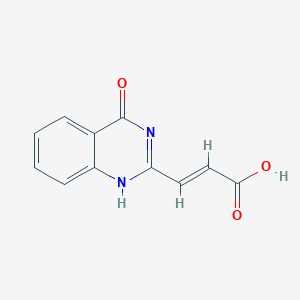

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid typically involves the condensation of an appropriate quinazolinone derivative with an acrylic acid derivative. Common reagents used in this synthesis include:

Quinazolinone derivatives: These can be synthesized from anthranilic acid or its derivatives.

Acrylic acid derivatives: These are often commercially available or can be synthesized from simpler precursors.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

Catalysts: To speed up the reaction.

Solvents: To dissolve the reactants and control the reaction environment.

Temperature and Pressure Control: To ensure the reaction proceeds efficiently.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Conversion to more reduced forms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds within the quinazolinone family, including (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 human breast cancer cells. The mechanism of action typically involves interference with cellular signaling pathways and modulation of enzyme activity .

Antibacterial and Antiviral Activities

In addition to anticancer effects, this compound has demonstrated antibacterial and antiviral properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition in disc diffusion assays. Furthermore, its potential as an antiviral agent has been explored, particularly in the context of HIV and other viral infections .

Enzyme Inhibition

The compound also acts as an enzyme inhibitor, which is crucial for developing therapeutic agents targeting specific enzymes involved in disease processes. Its interaction with enzymes can modulate their activity, thereby influencing metabolic pathways relevant to various diseases .

Medicinal Chemistry Applications

This compound serves as a valuable building block in the synthesis of more complex molecules used in drug development. Its unique structure allows for modifications that can enhance bioactivity or selectivity toward specific biological targets. This versatility makes it an attractive candidate for further research in medicinal chemistry .

Industrial Applications

In industrial settings, this compound can be utilized as an intermediate in the synthesis of other valuable compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables its application in creating diverse chemical products .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Anticancer Activity | Inhibits proliferation of cancer cell lines (e.g., MCF-7). |

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria. |

| Antiviral Activity | Potential activity against HIV and other viruses. |

| Enzyme Inhibition | Modulates activity of specific enzymes involved in disease processes. |

| Medicinal Chemistry | Serves as a building block for drug development. |

| Industrial Use | Intermediate in synthesizing other chemical products. |

Mecanismo De Acción

The mechanism of action of (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid involves its interaction with specific molecular targets. These might include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to cellular receptors to modulate their activity.

Pathways: Interference with cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Quinazolinone derivatives: Such as 2-methyl-4(3H)-quinazolinone.

Acrylic acid derivatives: Such as cinnamic acid.

Uniqueness

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid is unique due to its specific structure, which combines the quinazolinone and acrylic acid moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Actividad Biológica

Overview

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid is a synthetic compound that integrates the quinazolinone and acrylic acid structures, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

- Chemical Formula : C₁₁H₈N₂O₃

- Molecular Weight : 216.19 g/mol

- IUPAC Name : (E)-3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid

- CAS Number : 306996-85-0

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced tumor growth or inflammation.

- Receptor Modulation : It can bind to cellular receptors, altering their activity and influencing cell signaling pathways.

- Pathway Interference : The compound may disrupt critical signaling pathways associated with disease processes, including cancer and inflammation.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. This compound has shown promise in preclinical studies:

-

Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Cell Line IC50 (µM) Reference MCF-7 (Breast) 15.6 HT29 (Colon) 12.3

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Production : It has been shown to reduce the production of pro-inflammatory cytokines in vitro.

- Animal Models : In animal models of inflammation, treatment with this compound resulted in decreased swelling and pain indicators.

Case Studies

-

Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited cell growth in MCF-7 and HT29 cells through apoptosis induction mechanisms.

- Findings : The compound triggered apoptotic pathways leading to increased caspase activity.

- : This suggests its potential as a lead compound for further development in cancer therapy.

-

Anti-inflammatory Research : In a study conducted on rat models with induced arthritis, the administration of this compound led to significant reductions in joint swelling and inflammatory markers.

- Findings : Histopathological analysis showed reduced infiltration of inflammatory cells.

- : These results support the potential use of this compound as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2E)-3-(4-Oxoquinazolin) | Quinazolinone | Anticancer, anti-inflammatory |

| Cinnamic Acid | Acrylic Acid | Antioxidant, antimicrobial |

| Indoleacrylic Acid | Indole Derivative | Plant growth hormone |

The unique structure of this compound allows it to exhibit distinct biological activities compared to other similar compounds.

Propiedades

IUPAC Name |

(E)-3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-6H,(H,14,15)(H,12,13,16)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHQCDJWFSXEDO-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.